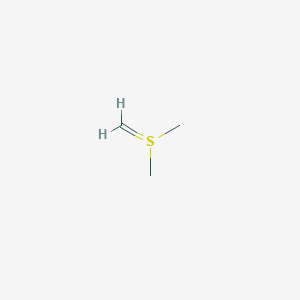
Methylenedimethylsulfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenedimethylsulfuran is an organosulfur compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a sulfur atom bonded to two methyl groups and a methylene group, forming a distinctive structure that influences its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylenedimethylsulfuran typically involves the reaction of dimethyl sulfide with formaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently undergoes deprotonation to yield this compound. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Methylenedimethylsulfuran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of a wide range of sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Aplicaciones Científicas De Investigación
Methylenedimethylsulfuran has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which methylenedimethylsulfuran exerts its effects involves the interaction of its sulfur atom with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and activity. The pathways involved often include the formation of sulfonium ions and subsequent nucleophilic attack, which can result in significant changes to the structure and function of the target molecules.
Comparación Con Compuestos Similares
Methylenedimethylsulfuran can be compared to other sulfur-containing compounds such as dimethyl sulfide, dimethyl sulfoxide, and dimethyl sulfone. While these compounds share some similarities in their chemical structure, this compound is unique in its ability to form stable sulfonium ions and undergo a wide range of chemical reactions. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications.
List of Similar Compounds
- Dimethyl sulfide
- Dimethyl sulfoxide
- Dimethyl sulfone
- Methylthiomethyl derivatives
Propiedades
IUPAC Name |
dimethyl(methylidene)-λ4-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-4(2)3/h1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRYBYIBLHMWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-64-8 |
Source


|
| Record name | Sulfonium, dimethyl-, methylide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
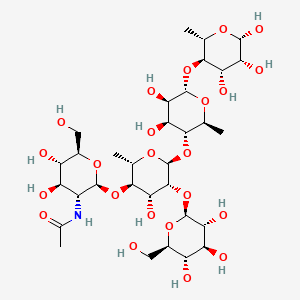
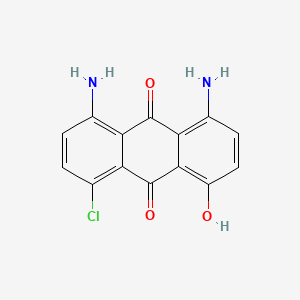
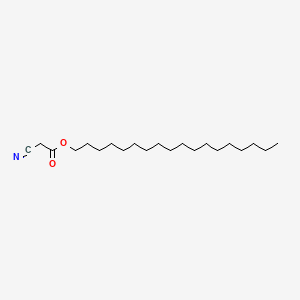


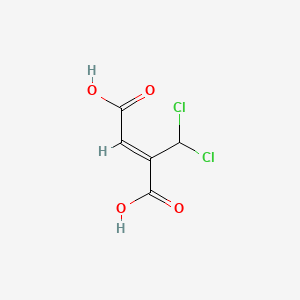
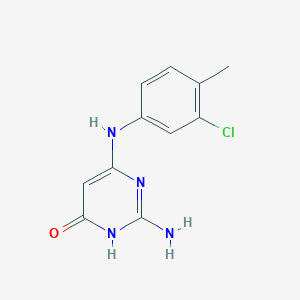
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
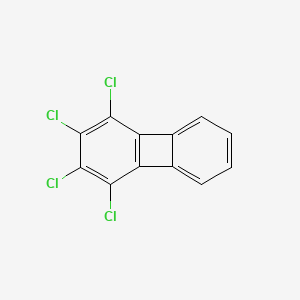
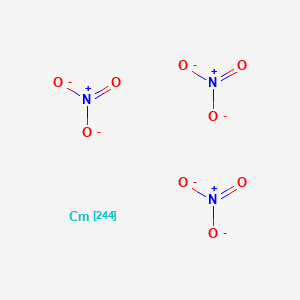
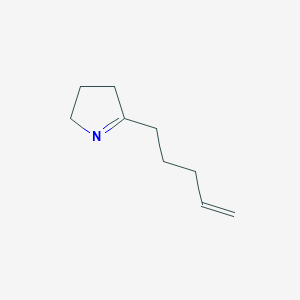

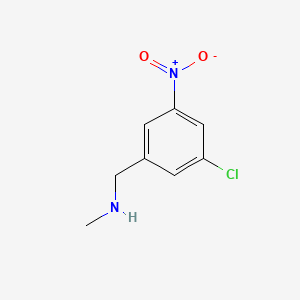
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
